Home > Products > Screening Compounds P81260 > Bisandrographolide
Bisandrographolide - 160498-00-0

Bisandrographolide

Catalog Number: EVT-1214171
CAS Number: 160498-00-0
Molecular Formula: C40H56O8
Molecular Weight: 664.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bisandrographolide is a unique diterpenoid dimer primarily isolated from Andrographis paniculata, a medicinal plant with a rich history in traditional medicine. It belongs to the labdane class of diterpenoids, characterized by their complex, often multicyclic structures. Bisandrographolide stands out even within this class due to its unusual dimeric nature, consisting of two labdane units linked together. This complex structure contributes to its intriguing biological activities, prompting scientific investigations into its potential therapeutic applications. [, ]

Source and Classification

Andrographis paniculata, commonly referred to as "King of Bitters," is a herbaceous plant native to South Asian regions. The compound bisandrographolide A is specifically extracted from the leaves and stems of this plant, where it exists alongside other bioactive compounds such as andrographolide and neoandrographolide. The classification of bisandrographolide A falls within the diterpenoid family, which plays crucial roles in various biological processes.

Synthesis Analysis

The synthesis of bisandrographolide A can be approached through both natural extraction and synthetic methodologies. The extraction process typically involves the following steps:

  1. Extraction: Dried leaves of Andrographis paniculata are subjected to solvent extraction using ethanol or methanol to obtain a crude extract rich in diterpenoids.
  2. Isolation: The crude extract undergoes purification using techniques such as column chromatography, where fractions containing bisandrographolide A are collected based on their polarity.
  3. Characterization: The isolated compound is characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

Synthetic routes have also been explored, often starting from andrographolide, which involves various chemical modifications such as acetylation or benzoylation to yield bisandrographolide A.

Molecular Structure Analysis

The molecular structure of bisandrographolide A can be described by its chemical formula C34H50O7C_{34}H_{50}O_{7}, with a molecular weight of approximately 664.87 g/mol. The structure features multiple rings characteristic of diterpenoids, including a bicyclic core with various functional groups that contribute to its biological activity.

Structural Features

  • Rings: The compound contains several fused ring systems that are typical in diterpenoids.
  • Functional Groups: Hydroxyl (-OH) groups and carbonyl (C=O) functionalities are present, which are crucial for its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Bisandrographolide A participates in various chemical reactions, particularly those involving functional group transformations. Key reactions include:

  1. Acetylation: Reaction with acetic anhydride can yield derivatives that enhance solubility and bioactivity.
  2. Hydrolysis: Under acidic or basic conditions, bisandrographolide A can hydrolyze to release active fragments that may exhibit enhanced pharmacological effects.
  3. Redox Reactions: The presence of hydroxyl groups allows for potential oxidation or reduction reactions, impacting its stability and activity.

These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yields.

Mechanism of Action

The mechanism of action for bisandrographolide A primarily involves its interaction with ion channels, specifically the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

Key Mechanisms

  • TRPV4 Activation: Bisandrographolide A activates TRPV4 channels, leading to an influx of calcium ions into cells. This activation is linked to various physiological responses including vasodilation and modulation of inflammatory pathways.
  • Anti-Inflammatory Effects: By modulating cytokine production and inhibiting nuclear factor kappa B (NF-κB) signaling pathways, bisandrographolide A exhibits significant anti-inflammatory properties.
Physical and Chemical Properties Analysis

Bisandrographolide A possesses distinct physical and chemical properties that influence its behavior in biological systems:

Applications

The applications of bisandrographolide A span various fields, primarily focusing on medicinal chemistry and pharmacology:

  1. Anti-Inflammatory Agent: Its ability to modulate inflammatory responses makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
  2. Immunomodulator: Bisandrographolide A has been shown to enhance immune responses, potentially benefiting patients with weakened immune systems.
  3. Antihypertensive Properties: Research indicates that this compound may help lower blood pressure through vasodilation mechanisms mediated by TRPV4 activation.
  4. Cancer Therapeutics: Preliminary studies suggest potential efficacy against certain cancers by inhibiting tumor growth through modulation of cellular signaling pathways.
Introduction

Ethnopharmacological Significance of Andrographis paniculata

Andrographis paniculata (Burm. f.) Nees, known as "Chuanxinlian" in China, "Kalmegh" in India, and "King of Bitters" globally, holds a paramount position in traditional medicine systems across Asia. For centuries, preparations from this herbaceous plant have been extensively employed for treating respiratory infections (sore throat, tonsillitis, influenza), fever, diarrhea, and inflammatory conditions, primarily due to their purported "heat-clearing and detoxifying" properties [1] [6] [9]. In Ayurveda and Traditional Chinese Medicine (TCM), it functions as a natural antibiotic and immunostimulant, often used as a first-line intervention during epidemics of infectious diseases. The plant's therapeutic reputation extends to snakebite management in some regions, underscoring its broad perceived efficacy against toxin-mediated pathologies [4] [6]. Modern pharmacological investigations have validated many traditional claims, revealing that its bioactive diterpenoids, particularly andrographolide and its derivatives, underpin its diverse biological activities. While monomeric diterpenes like andrographolide have been extensively studied, recent attention has shifted toward dimeric constituents like Bisandrographolide A (BAA), which exhibit distinct and potentially enhanced bioactivities [1] [10].

Table 1: Traditional Uses of Andrographis paniculata Across Regions

Region/TraditionCommon NamePrimary Traditional UsesBiological Correlates (Modern Research)
China (TCM)ChuanxinlianRespiratory infections, Fever, DysenteryAntiviral, Anti-inflammatory, Immunomodulatory [6]
India (Ayurveda)KalmeghLiver disorders, Malaria, Fever, InfectionsHepatoprotective, Antimalarial, Antimicrobial [9]
ThailandFah Tha LaiCommon cold, GastroenteritisAntiviral, Antidiarrheal [1]
MalaysiaHempedu BumiDiabetes, Hypertension, Inflammatory conditionsAntidiabetic, Antihypertensive, Anti-inflammatory [9]

Phytochemical Diversity in Andrographis paniculata: Focus on Diterpenoid Dimers

Andrographis paniculata synthesizes a complex array of structurally distinct secondary metabolites, predominantly labdane-type diterpenoids and their derivatives. The phytochemical profile is dominated by the bitter-tasting andrographolide, a C20 diterpenoid lactone, along with its analogs 14-deoxyandrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide [1] [6] [8]. Beyond these monomers, the plant produces structurally sophisticated dimeric diterpenoids, formed via oxidative coupling or ether linkage of monomeric units. Bisandrographolide A (C40H56O8; MW 664.88) is a prominent symmetrical dimer first isolated from the aerial parts, particularly leaves [8] [10]. Its structure consists of two andrographolide-like units linked by an ether bond, characterized as 8α,8'α-bis(andrographolide) ether or 4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one [10]. Other dimeric compounds identified include bisandrographolide B, C, D, and the novel bis-andrographolide ether reported by Reddy et al. (2005) [8] [10]. These dimers generally exhibit lower abundance than andrographolide but possess unique biological properties attributed to their increased molecular complexity and rigidity [1] [8]. Their isolation typically involves ethanol/water extraction followed by chromatographic separation (silica gel, Sephadex LH-20, HPLC) [8].

Table 2: Key Dimeric Diterpenoids in Andrographis paniculata

Compound NameMolecular FormulaMolecular WeightStructural FeaturesReference
Bisandrographolide A (BAA)C40H56O8664.88Symmetrical ether-linked dimer [8] [10]
Bisandrographolide BC40H56O8664.88Isomer of BAA (different linkage position) [8]
Bisandrographolide CC40H56O8664.88Isomer of BAA [10]
Bisandrographolide DC40H56O8664.88Isomer of BAA [8]
Novel Bis-andrographolide EtherC40H56O8664.88Asymmetrical ether linkage (reported 2005) [8]

Historical Context and Discovery of Bisandrographolide A

The discovery of Bisandrographolide A emerged from systematic phytochemical investigations into Andrographis paniculata during the late 20th and early 21st centuries. While andrographolide was isolated and characterized as early as 1951, the presence of dimeric diterpenoids remained unrecognized for several more decades. Initial evidence for dimers surfaced through chromatographic anomalies observed during the purification of plant extracts, where fractions exhibited biological activity inconsistent with known monomers [8]. The first definitive identification and structural elucidation of BAA were achieved through advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY, HMBC, HSQC) and Mass Spectrometry (ESI-MS). Chen et al. (2006) played a significant role in characterizing multiple diterpenoids, including bisandrographolides, from the 85% ethanol extract of the aerial parts [8] [10]. Gonnade et al. (2005) further confirmed the structure of a novel bis-andrographolide ether via X-ray crystallography, providing unequivocal proof of the dimeric configuration and stereochemistry [10]. A pivotal breakthrough occurred in 2006 when Smith et al. identified BAA as the specific constituent in A. paniculata extracts responsible for potently activating Transient Receptor Potential Vanilloid 4 (TRPV4) channels, distinguishing it from the inactive monomer andrographolide [4]. This discovery provided a molecular mechanism potentially underlying some traditional uses of the herb, particularly concerning thermoregulation (fever) and inflammation. The compound's CAS registry number (160498-00-0) and detailed spectral data are now well-documented, facilitating further research [10].

Research Gaps and Objectives in Bisandrographolide A Studies

Despite its promising biological activities, significant research gaps hinder the comprehensive understanding and therapeutic translation of Bisandrographolide A:

  • Evidence Gap – Mechanistic Ambiguity & Target Validation: While BAA's activation of TRPV4 channels (EC50 ~790-950 nM) is established using heterologous expression systems and keratinocytes [4] [10], its functional consequences in relevant disease models remain inadequately explored. Conflicting or incomplete evidence exists regarding its downstream signaling pathways post-TRPV4 activation in different cell types (e.g., endothelial cells vs. neurons vs. immune cells). Furthermore, its recently identified binding to tetraspanin CD81 (involved in cancer metastasis) via microscale thermophoresis [10] lacks detailed mechanistic studies. Key questions persist: Does TRPV4 activation mediate its anti-inflammatory effects? Is CD81 binding functionally significant in its anticancer activity? Objective: Conduct in vivo target validation studies using genetic (knockout/knockdown) and pharmacological (specific inhibitors) approaches in models of inflammation, pain, cancer, and infection.
  • Methodological Gap – Bioavailability & Delivery: Like many plant diterpenoids, BAA likely suffers from poor aqueous solubility and bioavailability, limiting its in vivo efficacy and confounding the interpretation of pharmacological studies. Current literature lacks systematic pharmacokinetic (PK) profiling (AUC, Cmax, T1/2, tissue distribution) and assessments of its metabolic stability. Objective: Develop and characterize novel delivery systems (e.g., nanoparticles, liposomes, micelles) tailored for BAA and conduct rigorous PK/PD studies. Explore whether structural modifications can improve drug-like properties without diminishing target affinity.
  • Contextual Gap – Limited Disease Model Scope: Research has predominantly focused on BAA's antiviral (DENV, CHIKV, ZIKV [2]), anti-inflammatory [4], and recently anticancer (esophageal cancer via CD81 [10]) potentials. Its effects on other conditions aligned with traditional use (e.g., metabolic disorders like diabetes, liver fibrosis, renal diseases) or suggested by TRPV4 biology (e.g., neuropathic pain, pulmonary edema, osmoregulation) are virtually unexplored. Objective: Expand pharmacological screening to include models of neurodegeneration, cardiometabolic diseases, and organ fibrosis, leveraging insights from TRPV4 physiology and ethnopharmacology.
  • Population Gap – Lack of Clinical Evidence: The current evidence base for BAA is restricted to in vitro and preclinical animal studies. No clinical trials or human pharmacokinetic data exist, creating a significant translational chasm. Objective: Initiate preclinical safety and toxicology studies compliant with regulatory guidelines (GLP) as a prerequisite for future Phase 0/I clinical trials exploring pharmacokinetics and initial biomarker responses in humans.

Table 3: Critical Research Gaps and Proposed Approaches for Bisandrographolide A

Research Gap TypeSpecific GapConsequenceProposed Research Approach
Evidence GapUnclear in vivo mechanism (TRPV4 vs. CD81 vs. others)Difficulty prioritizing therapeutic indicationsTarget validation using KO models & specific inhibitors in disease models
Methodological GapUndefined PK/PD & bioavailabilityUncertain dosing; low efficacy in vivoDevelop novel formulations (e.g., SNEDDS, NPs); conduct rigorous PK studies
Contextual GapNarrow disease focus (mainly viral, cancer)Missed therapeutic opportunitiesScreen in metabolic, neurological, fibrotic disease models
Population GapAbsence of human dataHinders clinical translationConduct GLP toxicology; design early-phase clinical trials

Compound Names Mentioned: Andrographolide, 14-Deoxyandrographolide, Neoandrographolide, 14-Deoxy-11,12-didehydroandrographolide, Bisandrographolide A, Bisandrographolide B, Bisandrographolide C, Bisandrographolide D, Novel Bis-andrographolide Ether.

Properties

CAS Number

160498-00-0

Product Name

Bisandrographolide A

IUPAC Name

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one

Molecular Formula

C40H56O8

Molecular Weight

664.9 g/mol

InChI

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1

InChI Key

WQHWOZANSOUSAY-LZBAHHAZSA-N

SMILES

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O

Synonyms

Bisandrographolide A

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.